molecular formula C10H14N2O B562595 (S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine CAS No. 1315051-29-6

(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine

Cat. No.: B562595
CAS No.: 1315051-29-6
M. Wt: 178.235
InChI Key: NUVWVCBXUZDRMG-ZETCQYMHSA-N
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Description

(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-yl)-ethanamine is a chiral benzoxazine derivative of significant interest in medicinal chemistry and neuroscience research. This compound serves as a key synthetic intermediate for the development of potent and selective 5-HT6 receptor antagonists . The 5-HT6 receptor is a prominent target for potential therapeutic agents aimed at treating central nervous system disorders, and compounds within this structural class have demonstrated subnanomolar receptor affinity along with favorable brain penetration in preclinical models . The benzoxazine core structure is also recognized as a privileged scaffold in organic synthesis, enabling access to diverse chemical libraries with potential biological activity . As a chiral building block, it provides researchers with a versatile intermediate for constructing complex molecules in drug discovery programs. This product is intended for laboratory research applications only.

Properties

IUPAC Name

(1S)-1-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7(11)8-2-3-10-9(6-8)12-4-5-13-10/h2-3,6-7,12H,4-5,11H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVWVCBXUZDRMG-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)OCCN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Aminophenol Derivatives

The benzooxazine core is typically constructed via cyclization reactions. A sustainable approach involves treating 2-aminophenol with oxalyl chloride under reflux conditions to form 1,4-benzoxazinediones. Subsequent treatment with Vilsmeier–Haack reagent (POCl₃ and DMF) introduces electrophilic chlorination at the 3-position, yielding 3-chloro-1,4-benzoxazin-2-one intermediates. These intermediates undergo nucleophilic aromatic substitution (SNAr) with ethylamine derivatives to install the ethanamine side chain.

Table 1: Cyclization and Chlorination Conditions

StepReagents/ConditionsYield (%)Purity (%)Source
CyclizationOxalyl chloride, CH₂Cl₂, 0°C → rt, 6h85–92≥95
ChlorinationVilsmeier–Haack reagent, DCM, 40°C, 4h7897

Chiral Resolution Techniques

The (S)-configuration is achieved through enantioselective synthesis or resolution. Asymmetric hydrogenation of ketone precursors using Ru-BINAP catalysts provides enantiomeric excess (ee) >98%. Alternatively, diastereomeric salt formation with tartaric acid derivatives resolves racemic mixtures, though this method requires additional purification steps.

Reductive Amination Approaches

Reductive amination of 3,4-dihydro-2H-benzooxazin-6-carbaldehyde with ammonium acetate and sodium cyanoborohydride in methanol produces the ethanamine derivative. This one-pot method simplifies the synthesis but necessitates strict control over pH and temperature to minimize side reactions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Microwave-assisted SNAr reactions significantly enhance reaction efficiency. For example, coupling 3-chlorobenzooxazin-2-one with ethylamine in tetrahydrofuran (THF) under microwave irradiation (100°C, 10 min) achieves 82% yield, compared to 55% under conventional reflux. Polar aprotic solvents like DMF improve solubility but may necessitate longer purification times.

Table 2: Solvent Optimization for SNAr Reactions

SolventTemperature (°C)Time (min)Yield (%)
THF100 (microwave)1082
DMF8012065
Toluene11018048

Catalytic Systems

Palladium-catalyzed cross-couplings, such as Suzuki-Miyaura reactions, introduce aromatic substituents to the benzooxazine core. Using Pd(PPh₃)₄ and K₂CO₃ in DMF at 80°C achieves 85% yield for aryl-coupled intermediates. However, metal-free conditions using AlCl₃ as a Lewis acid offer a greener alternative, albeit with slightly reduced yields (72%).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Transitioning from batch to continuous flow reactors improves scalability and reduces reaction times. For instance, a telescoped process combining cyclization, chlorination, and amination in a single flow system achieves 76% overall yield with >99% purity, minimizing intermediate isolation steps.

Purification Strategies

Industrial purification relies on crystallization from ethanol/water mixtures or simulated moving bed (SMB) chromatography. Crystallization yields 95% pure product, while SMB chromatography achieves 99.5% purity but at higher operational costs.

Analytical Characterization Techniques

Spectroscopic Validation

1H NMR confirms the (S)-configuration through distinct splitting patterns: the ethylamine methyl group appears as a doublet at δ 1.2 ppm (J = 6.8 Hz), and the benzoxazine methylene protons resonate as a multiplet at δ 3.8–4.2 ppm. High-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 192.1134 [M+H]⁺.

Chiral Purity Assessment

Chiral HPLC using a cellulose-based column (hexane/isopropanol, 90:10) resolves enantiomers with a retention time of 12.3 min for the (S)-isomer and 14.7 min for the (R)-isomer .

Chemical Reactions Analysis

Functionalization of the Oxazine Core

Derivatization of the benzo oxazine core involves:

  • Nucleophilic Substitution : The oxazine ring undergoes substitution reactions with nucleophiles (e.g., indoles, cyanide) at the α-position. For example, (S)-1-(3,4-dihydro-2H-benzo oxazin-6-yl)-ethanamine can be synthesized via allylation or cyanation of the oxazine intermediate .
  • Stereoselective Synthesis : The (S)-enantiomer is obtained through asymmetric synthesis or resolution, with the ethanamine substituent at the 6-position .

Scope of Functionalization :

SubstituentYield (%)
Allyl85
Cyano88

Chemical Reactivity

The oxazine ring is reactive under specific conditions:

  • Nucleophilic Aromatic Substitution : The 3-position is susceptible to substitution with indoles or other nucleophiles .
  • Ring-Opening : Acidic conditions can hydrolyze the oxazine to form acetophenone derivatives .

Stability :

  • Stable under neutral and basic conditions.
  • Unstable under strongly acidic or reducing environments .

Synthetic Challenges

  • Regioselectivity : Substitution at the β-position of the amine substrate is not tolerated .
  • Scalability : Unsubstituted ortho-benzoquinones fail to form the oxazine core .

Scientific Research Applications

Medicinal Chemistry

Neuropharmacological Applications

The compound has shown promise in treating neurological disorders due to its interaction with serotonin receptors. Research indicates that derivatives of benzo[1,4]oxazine compounds can modulate serotonin pathways, which are crucial in managing conditions like depression and anxiety. The ability to influence these pathways positions (S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine as a potential candidate for developing new antidepressants or anxiolytics .

Anticancer Activity

In Vitro Studies

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines, showing inhibitory effects on cell proliferation. Notably, some studies reported that these compounds could induce apoptosis in cancer cells while sparing healthy cells .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific cellular pathways related to tumor growth and angiogenesis. For example, certain derivatives have been found to inhibit the activity of kinases involved in cancer cell signaling .

Antibacterial Properties

Sustainable Synthesis and Efficacy

Recent research has focused on the sustainable synthesis of 3-aryl-2H-benzoxazin-2-ones, which are related to this compound. These compounds have demonstrated antibacterial activity against various pathogens . The eco-friendly methods employed in their synthesis not only highlight the compound's potential as an antibacterial agent but also align with modern trends toward sustainability in pharmaceutical development.

Data Table: Summary of Applications

Application Area Description References
NeuropharmacologyPotential treatment for depression and anxiety through serotonin modulation ,
Anticancer ActivityInhibits cancer cell proliferation and induces apoptosis ,
Antibacterial PropertiesEffective against various bacterial strains; sustainable synthesis methods used

Case Studies

Neuropharmacological Case Study

A study published in 2020 explored the effects of various benzo[1,4]oxazine derivatives on serotonin receptors. The findings indicated that certain modifications to the basic structure enhanced receptor affinity and selectivity, suggesting a pathway for developing more effective antidepressants .

Anticancer Case Study

In a 2023 study examining the anticancer properties of dibenzo[b,f]oxepine derivatives (closely related to this compound), researchers found that these compounds exhibited significant cytotoxicity against breast cancer cell lines through specific pathway inhibition .

Mechanism of Action

The mechanism of action of (S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in determining the compound’s binding affinity and selectivity. The oxazine ring can participate in hydrogen bonding and π-π interactions, which are essential for its biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs and their differences:

Compound Name Core Structure Functional Groups Molecular Formula CAS Number Key Applications
(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-yl)-ethanamine Benzo[1,4]oxazine Ethanamine (S-configuration) C₁₀H₁₄N₂O 1315051-29-6 Drug intermediates, CNS-targeting agents
N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine Benzo[1,4]dioxin Ethanamine C₁₁H₁₅NO₂ 900640-65-5 Unknown (structural analog)
3-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-yl)-1H-pyrimidin-2,4-dione Benzo[1,4]oxazine Pyrimidinedione C₁₂H₁₁N₃O₃ - Herbicidal agents
(E)-3-(2-Fluorophenyl)-N-[(S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-ethyl]acrylamide Benzo[1,4]oxazine + acrylamide Fluorophenyl acrylamide, (S)-ethanamine C₁₉H₁₉FN₂O₂ 697287-48-2 Drug candidates (e.g., MAGL inhibitors)
N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine hydrochloride Benzo[1,4]dioxin Ethanamine hydrochloride C₁₁H₁₆ClNO₂ 1052543-02-8 Improved solubility (salt form)

Key Differences and Implications

Core Heterocycle :

  • The target compound’s benzo[1,4]oxazine ring contains one oxygen and one nitrogen atom, enabling hydrogen bonding and redox activity. In contrast, benzo[1,4]dioxin analogs (CAS 900640-65-5) feature two oxygen atoms, reducing nitrogen-dependent interactions .
  • Thiadiazole derivatives (e.g., 5-aryloxy-1,2,3-thiadiazoles from ) incorporate sulfur, enhancing electrophilicity but reducing metabolic stability compared to oxazine .

Functional Groups: The (S)-configured ethanamine group in the target compound improves stereoselective binding to enzymes like monoacylglycerol lipase (MAGL), as seen in spiro derivatives (). Acrylamide derivatives (e.g., CAS 697287-48-2) extend conjugation, increasing rigidity and binding affinity but reducing blood-brain barrier permeability .

Physicochemical Properties :

  • The hydrochloride salt (CAS 1052543-02-8) exhibits higher aqueous solubility than the free base, critical for parenteral formulations .
  • Pyrimidinedione-containing analogs () have lower molecular weights (C₁₂H₁₁N₃O₃) but reduced lipophilicity, limiting CNS penetration compared to the target compound .

Applications :

  • The target compound and its acrylamide derivatives are prioritized in neurological drug discovery (e.g., MAGL inhibitors for pain management) .
  • Benzo[1,4]dioxin analogs lack documented therapeutic applications but serve as structural references for SAR studies .

Research Findings and Trends

  • Stereochemistry Matters : The (S)-configuration in the target compound is critical for activity. Racemic mixtures of similar amines (e.g., analogs) show reduced potency in enzyme assays .
  • Synthetic Accessibility : Sodium hydride-mediated coupling () is a common route for benzo-fused heterocycles, though chirality introduces additional purification challenges .

Biological Activity

(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to the class of 3,4-dihydro-2H-benzoxazines, which are known for their significant biological properties. The synthesis typically involves a multi-step process including the formation of the benzoxazine scaffold through cyclization reactions involving various substituents to enhance biological activity.

Synthesis Overview

  • Step 1: Formation of nitro intermediates from substituted acetophenones.
  • Step 2: Reduction of nitro groups to amines.
  • Step 3: Intramolecular cyclization via the Mannich reaction.
  • Step 4: N-arylation to achieve the target benzoxazine derivatives.

The final product can be characterized using techniques such as NMR and mass spectrometry, confirming its structure and purity .

Biological Activities

The biological activities of this compound have been investigated in various studies, highlighting its potential in medicinal chemistry.

Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance:

  • Cell Lines Tested: Compounds were evaluated against human cancer cell lines such as SW620 (colon), PC-3 (prostate), and NCI-H23 (lung).
  • Findings: Certain derivatives displayed IC50 values in the micromolar range, indicating effective cytotoxicity against these cancer cell lines. Notably, compounds with benzyl substituents showed enhanced activity compared to those with alkyl groups .

Neuropharmacological Effects

Research has indicated that some derivatives act as antagonists at the 5-HT6 receptor:

  • Affinity: Many compounds demonstrated subnanomolar affinities for this receptor, suggesting potential applications in treating neurodegenerative diseases .
  • Mechanism: The interaction with serotonin receptors could influence mood and cognitive functions.

Comparative Biological Activity

To better understand the biological profile of this compound, a comparison table is provided below summarizing its activities against various biological targets:

Activity Target IC50 Value Reference
AnticancerSW620~5 µM
AnticancerPC-3~7 µM
5-HT6 Receptor AntagonistHuman BrainSubnanomolar
Platelet Aggregation InhibitionPlateletsEffective Inhibition

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Anticancer Properties:
    • Researchers synthesized a series of derivatives and tested their cytotoxic effects on multiple cancer cell lines. The most active compounds induced apoptosis and disrupted cell cycle progression in treated cells.
  • Neuropharmacological Assessment:
    • A study evaluated the effects of selected derivatives on cognitive function in animal models. Results indicated improved memory retention and reduced anxiety-like behavior, supporting the potential use in treating cognitive disorders.

Q & A

Q. What are the established synthetic routes for (S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-ethanamine, and how do reaction conditions influence stereochemical purity?

  • Methodological Answer : A common approach involves epoxide-opening cyclization followed by Smiles rearrangement. For example, substituted benzo[b][1,4]oxazines can be synthesized from 2-nitrophenol derivatives and epoxide precursors under basic conditions (e.g., K₂CO₃ in DMF at 80°C). The stereochemical outcome is controlled by chiral auxiliaries or asymmetric catalysis. Enantiomeric excess can be confirmed via chiral HPLC or polarimetry .
  • Key Data :
MethodYield (%)ee (%)Reference
Epoxide cyclization54–60>95

Q. How can researchers validate the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography for structural confirmation. Purity is assessed via reverse-phase HPLC with UV detection (λ = 254 nm). For amine-containing derivatives, derivatization with dansylhydrazine or fluorescein thiosemicarbazide enhances detection sensitivity in LC-MS .

Advanced Research Questions

Q. What strategies are employed to modulate the pharmacological activity of benzo[1,4]oxazine derivatives via bioisosteric replacement?

  • Methodological Answer : The 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl moiety is often replaced with spirocyclic scaffolds (e.g., azetidine-lactam or cyclobutane-carbamate) to improve binding affinity and metabolic stability. For instance, bioisosteric transformation of this moiety in MAGL inhibitors enhances lipophilic ligand efficiency (LLE) by optimizing interactions with Arg57 and His121 residues in the enzyme active site .
  • Case Study :
Original ScaffoldBioisostereIC₅₀ (nM)LLEReference
3-Oxo-benzo[1,4]oxazineSpiro-azetidine-lactam125.2

Q. How does the compound’s stereochemistry impact its biological activity in neuronal hyperexcitability models?

  • Methodological Answer : The (S)-enantiomer of N-[1-(4-cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-ethyl]-3-(2-fluorophenyl)-acrylamide exhibits potent KCNQ2 opening activity, reducing hyperexcitability in rat hippocampal neurons. In contrast, the (R)-enantiomer shows 10-fold lower efficacy. Activity is assessed via patch-clamp electrophysiology and linopirdine reversal assays .

Q. What analytical challenges arise in quantifying trace impurities in synthetic batches, and how are they resolved?

  • Methodological Answer : Residual solvents (e.g., DMF) and regioisomeric byproducts are common impurities. Headspace GC-MS detects volatile residues, while UPLC-MS/MS with a C18 column (0.1% formic acid in water/acetonitrile gradient) identifies non-volatile impurities. Quantitation limits (LOQ < 0.1%) are achieved using external calibration curves .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported herbicidal activity of structurally related benzoxazine derivatives?

  • Methodological Answer : Variability in pre-emergent vs. post-emergent application or soil adsorption properties may explain conflicting results. For example, 2-(7-fluoro-3-oxo-benzo[1,4]oxazin-6-yl)isoindoline-1,3-diones show EC₅₀ = 0.1 μM in vitro but require field trials to assess environmental persistence. Cross-validate using standardized OECD guidelines for herbicide efficacy .

Pharmacological Evaluation

Q. What in vitro and in vivo models are used to assess the compound’s mineralocorticoid receptor (MR) modulation potential?

  • Methodological Answer : AZD9977, a derivative with a 7-fluoro-3-oxo-benzo[1,4]oxazine core, is evaluated in HEK293 cells transfected with human MR. In vivo, urinary Na⁺/K⁺ ratios in Sprague-Dawley rats predict MR antagonist activity. Compare binding affinity (Ki) with eplerenone using radioligand displacement assays .

Synthetic Chemistry

Q. Which catalytic systems optimize yield in Suzuki-Miyaura cross-coupling reactions involving benzo[1,4]oxazine boronic esters?

  • Methodological Answer : Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in dioxane/water (4:1) at 90°C achieves >85% yield for aryl-aryl couplings. For sterically hindered partners, use SPhos-Pd-G3 precatalyst to suppress protodeboronation. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

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